

A Comprehensive Guide to Bioconjugation with Sulfo DBCO-PEG4-Amine

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Compound of Interest

Compound Name: *Sulfo DBCO-PEG4-Amine*

Cat. No.: *B8104281*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **Sulfo DBCO-PEG4-Amine**, a heterobifunctional linker, in bioconjugation. This reagent is a valuable tool for introducing a dibenzocyclooctyne (DBCO) moiety onto biomolecules and surfaces for subsequent copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Sulfo DBCO-PEG4-Amine is particularly advantageous for applications in targeted drug delivery, the development of antibody-drug conjugates (ADCs), and advanced imaging.^[1] The sulfonated DBCO group and the polyethylene glycol (PEG) spacer significantly enhance the water solubility and biocompatibility of the linker and its conjugates, which is crucial for in vivo applications.^{[1][2][3]} The terminal primary amine allows for versatile conjugation to molecules containing activated esters, carboxylic acids, or other amine-reactive functional groups.

Physicochemical Properties and Storage

A summary of the key properties of **Sulfo DBCO-PEG4-Amine** is provided below.

Property	Value
Synonyms	Sulfo dibenzocyclooctyne-PEG4-amine
Molecular Formula	C ₃₂ H ₄₂ N ₄ O ₁₀ S[1]
Molecular Weight	674.77 g/mol [2]
Purity	≥ 95% (HPLC)[1]
Appearance	Slightly yellow to slightly grey crystalline solid[1]
Solubility	Soluble in water, DMSO, and DMF[4]
Storage Conditions	Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). The product should be kept dry and protected from light.[2][3]

Experimental Protocols

The following protocols provide a step-by-step guide for the two primary methods of conjugating **Sulfo DBCO-PEG4-Amine** to a target molecule, followed by the copper-free click reaction.

Protocol 1: Conjugation to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the conjugation of **Sulfo DBCO-PEG4-Amine** to a biomolecule (e.g., a protein) containing available carboxyl groups (e.g., on aspartic and glutamic acid residues). The carboxyl groups are first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a reactive sulfo-NHS ester, which then couples with the primary amine of **Sulfo DBCO-PEG4-Amine**.

Recommended Reaction Conditions

Parameter	Recommendation
Activation Buffer	0.1 M MES, 0.5 M NaCl, pH 6.0
Coupling Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.5
Molar Ratio (EDC:Sulfo-NHS:Carboxyl)	1.2:1.2:1 (starting point)
Molar Excess (Amine Linker:Carboxyl)	10 to 20-fold
Reaction Temperature	Room Temperature (20-25°C) or 4°C
Reaction Time	Activation: 15-30 minutes; Coupling: 2 hours at RT or overnight at 4°C
Quenching Reagent	1 M Tris-HCl, pH 8.0 or 1 M Glycine
Purification Method	Dialysis or desalting column

Materials:

- Biomolecule with carboxyl groups
- **Sulfo DBCO-PEG4-Amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.4)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting columns or dialysis equipment

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of **Sulfo DBCO-PEG4-Amine** (e.g., 10 mM) in anhydrous DMSO.
 - Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer.
 - Dissolve the biomolecule in Coupling Buffer to a concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups:
 - In a microcentrifuge tube, add the biomolecule solution.
 - Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the biomolecule solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Conjugation with **Sulfo DBCO-PEG4-Amine**:
 - Add a 10 to 20-fold molar excess of the **Sulfo DBCO-PEG4-Amine** stock solution to the activated biomolecule.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted sulfo-NHS esters.
- Purification:
 - Remove the excess, unreacted **Sulfo DBCO-PEG4-Amine** and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.

Recommended Reaction Conditions

Parameter	Recommendation
Reaction Buffer	Phosphate-Buffered Saline (PBS), pH 7.0-7.4 or HEPES buffer
Molar Excess (Azide:DBCO)	1.5 to 3-fold
Reaction Temperature	4°C to 37°C
Reaction Time	2 to 12 hours (can be extended for higher efficiency)
Purification Method	Dialysis, desalting columns, or Size-Exclusion Chromatography (SEC)

Materials:

- DBCO-functionalized biomolecule (from Protocol 1)
- Azide-functionalized molecule
- Reaction Buffer (e.g., PBS, pH 7.4)
- Dialysis, desalting columns, or SEC equipment

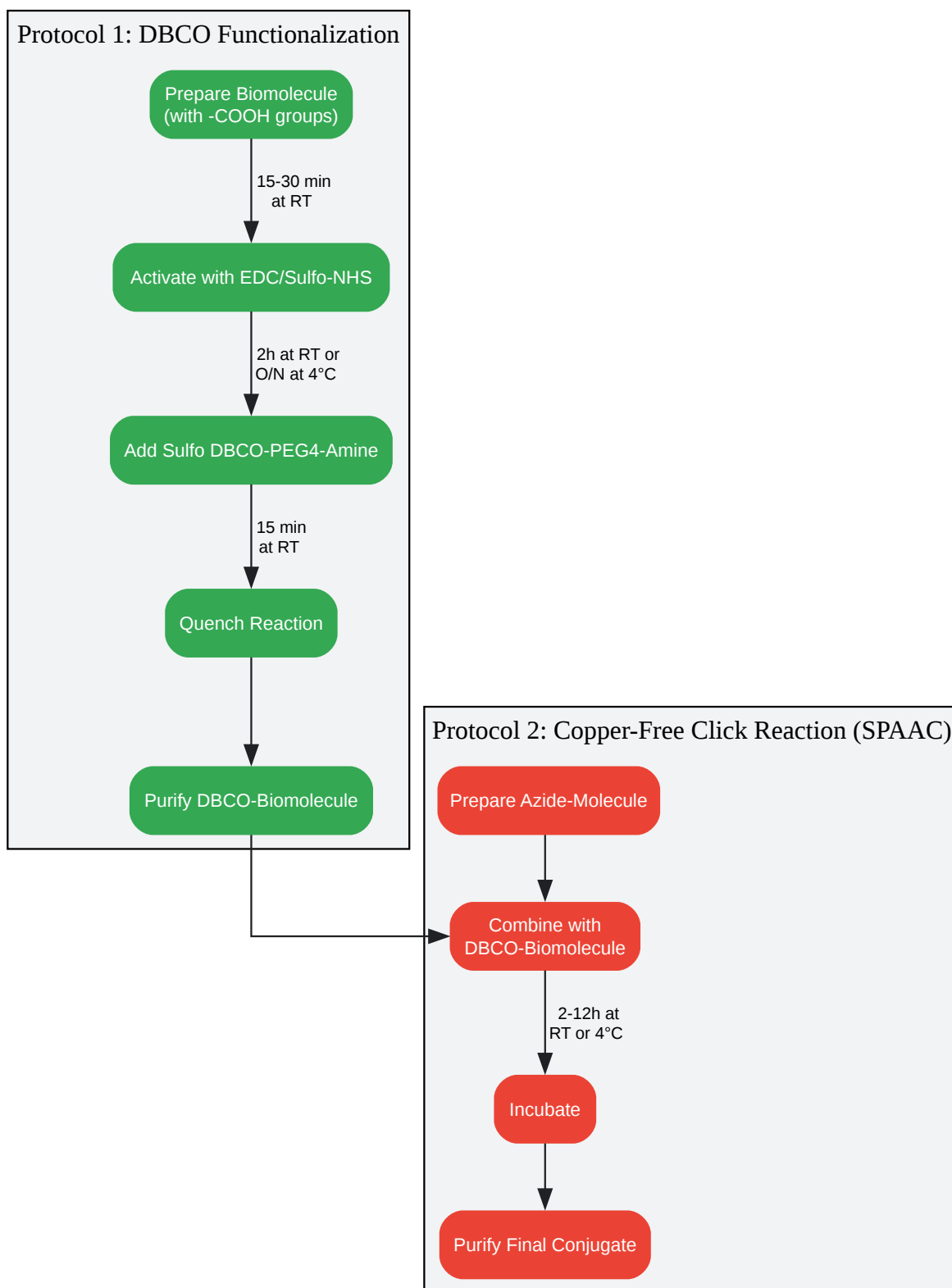
Procedure:

- Reaction Setup:
 - Dissolve the azide-functionalized molecule in the Reaction Buffer.

- Add the azide-containing solution to the DBCO-functionalized biomolecule. A 1.5 to 3-fold molar excess of the azide molecule is recommended as a starting point.
- Incubation:
 - Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).
- Purification:
 - If necessary, purify the final conjugate to remove excess azide-containing molecules using dialysis, a desalting column, or SEC.

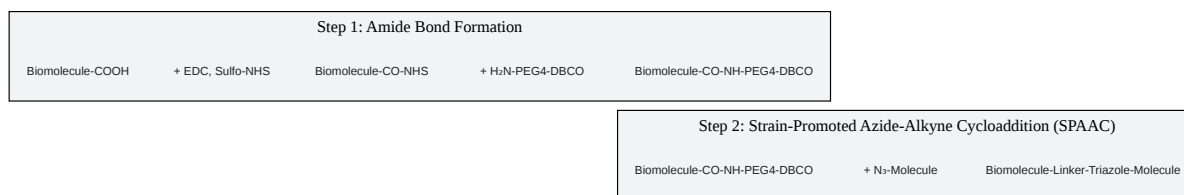
Visualizing the Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the bioconjugation process with **Sulfo DBCO-PEG4-Amine**.



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Caption: Experimental workflow for bioconjugation with **Sulfo DBCO-PEG4-Amine**.



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Caption: Chemical pathway for bioconjugation with **Sulfo DBCO-PEG4-Amine**.

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